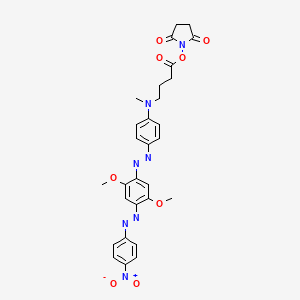

Bhq-2-succinimide ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BhQ-2-succinimide ester, also known as BHQ-2-succinimidyl ester, is a highly efficient acylation reagent and activator. It is widely used in the field of biomedicine for applications such as amide bond formation, cell membrane penetration, protein labeling, and antibody-drug conjugates. This compound is known for its low toxicity and good biocompatibility, making it a safe and effective synthetic tool .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

BhQ-2-succinimide ester is synthesized through a series of chemical reactions involving the activation of carboxylic acid groups. The process typically involves the reaction of BHQ-2 carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

BhQ-2-succinimide ester primarily undergoes acylation reactions, where it reacts with primary amines to form stable amide bonds. This reaction is commonly used in the labeling of biomolecules such as peptides and proteins .

Common Reagents and Conditions

The acylation reaction involving this compound typically requires a slightly alkaline pH (7.2 to 9) and is carried out in aqueous or organic solvents. Common reagents used in these reactions include primary amines, buffers to maintain the pH, and sometimes catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from the reaction of this compound with primary amines are stable amide bonds. These amide bonds are crucial in various applications, including the conjugation of fluorescent dyes to proteins and the formation of antibody-drug conjugates .

Wissenschaftliche Forschungsanwendungen

BhQ-2-succinimide ester has a wide range of applications in scientific research:

Wirkmechanismus

BhQ-2-succinimide ester exerts its effects through the formation of stable amide bonds with primary amines. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, resulting in the release of N-hydroxysuccinimide and the formation of the amide bond. This mechanism is crucial for its applications in protein labeling and drug conjugation .

Vergleich Mit ähnlichen Verbindungen

BhQ-2-succinimide ester is unique in its high efficiency and selectivity for acylation reactions. Similar compounds include:

N-hydroxysuccinimide ester of 4-[(carbobenzyloxy)amino]butyric acid: Used for similar acylation reactions but with different reactivity profiles.

N-succinimidyl 4-iodobenzoate: Another acylation reagent with applications in protein labeling.

Succinimidyl-2,2,5,5-tetramethyl-3-pyrroline-1-oxyl-3-carboxylate: Used for labeling and crosslinking applications.

This compound stands out due to its broad absorption spectrum and high stability, making it a preferred choice for many biochemical applications .

Biologische Aktivität

BHQ-2 succinimide ester, a derivative of the Black Hole Quencher (BHQ) family, is primarily utilized in molecular biology for its quenching properties in fluorescence applications. This compound plays a crucial role in various assays, particularly in quantitative PCR (qPCR) and other fluorescence-based detection methods. This article delves into the biological activity of BHQ-2 succinimide ester, detailing its mechanisms, applications, and relevant research findings.

- Chemical Formula : C29H29N7O8

- Molecular Weight : 603.6 g/mol

- Appearance : Dark purple solid

- Absorption Maximum : 579 nm

- Extinction Coefficient : 38,000 at lambda max

BHQ-2 succinimide ester is characterized by its ability to effectively quench fluorescence through Förster Resonance Energy Transfer (FRET) and static quenching mechanisms. These properties allow it to be paired with various fluorophores, enhancing the signal-to-noise ratio in fluorescence assays .

BHQ-2 functions by binding to fluorescent molecules, thereby preventing the emission of light when excited. The mechanism involves:

- FRET : BHQ-2 absorbs energy from nearby fluorophores and dissipates it as heat rather than light.

- Static Quenching : It forms a ground state complex with the fluorophore, inhibiting fluorescence emission.

This dual mechanism is particularly beneficial in reducing background signals during fluorescence detection, making it ideal for applications requiring high sensitivity .

Applications in Molecular Biology

BHQ-2 succinimide ester is extensively used in various biological assays:

- Quantitative PCR (qPCR) : It is employed as a non-fluorescent quencher in probes designed for real-time PCR, allowing for accurate quantification of nucleic acids.

- Fluorescence Microscopy : Its ability to quench unwanted signals enhances image clarity and contrast.

- Labeling of Biomolecules : BHQ-2 can be conjugated to amine functionalities on proteins and peptides, facilitating targeted labeling for further analysis .

1. Quenching Efficiency

A study demonstrated that BHQ-2 exhibits superior quenching efficiency compared to other quenchers such as TAMRA when paired with various fluorophores. The research highlighted that the concentration of BHQ-2 directly influences the degree of fluorescence quenching observed .

2. Application in Cancer Research

In a clinical study focusing on cancer diagnostics, BHQ-2 was utilized in qPCR assays to detect specific gene expressions associated with tumor markers. The results indicated that using BHQ-2 significantly improved the assay's sensitivity and specificity compared to traditional methods without quenchers .

3. Fluorescence-Based Detection Systems

Research involving nanoparticle systems showed that integrating BHQ-2 into silica nanoparticles enhanced distance-dependent fluorescence quenching. This approach allowed for precise measurements of molecular interactions at nanoscale distances, demonstrating the versatility of BHQ-2 in advanced biosensing applications .

Comparative Analysis with Other Quenchers

| Property | BHQ-2 | TAMRA | Dabcyl |

|---|---|---|---|

| Quenching Mechanism | FRET & Static Quenching | FRET | Static Quenching |

| Absorption Maximum | 579 nm | 570 nm | 520 nm |

| Extinction Coefficient | 38,000 | 40,000 | 25,000 |

| Solubility | Water-soluble | Water-soluble | Water-soluble |

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[4-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-N-methylanilino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N7O8/c1-34(16-4-5-29(39)44-35-27(37)14-15-28(35)38)21-10-6-19(7-11-21)30-32-23-17-26(43-3)24(18-25(23)42-2)33-31-20-8-12-22(13-9-20)36(40)41/h6-13,17-18H,4-5,14-16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKREZFIUDGDHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)ON1C(=O)CCC1=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3OC)N=NC4=CC=C(C=C4)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N7O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.